molecular formula C16H17NO4 B3021169 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid CAS No. 352549-26-9

1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Cat. No.: B3021169
CAS No.: 352549-26-9
M. Wt: 287.31 g/mol
InChI Key: YPSSTTBPDIPQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 247.27 g/mol
  • Appearance : White to off-white powder
  • Solubility : Slightly soluble in DMSO and methanol .

Antimycobacterial Activity

Research indicates that carbazole derivatives exhibit significant antimycobacterial properties. Specifically, this compound has been implicated in the synthesis of compounds that serve as precursors for antimycobacterial agents. These derivatives are essential in developing treatments for tuberculosis and other mycobacterial infections .

Antitumor Activity

This compound is a precursor in the synthesis of ellipticine, an anti-tumor drug. Ellipticine and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the intercalation into DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Antibiotic and Antiviral Properties

Carbazole alkaloids, including derivatives of this compound, have shown antibiotic and antiviral activities. Studies have reported their efficacy against several pathogens, suggesting a potential role in treating infections caused by bacteria and viruses .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of Tetrahydrocarbazole Skeleton : Utilizing phenylhydrazine and cyclohexanedione as starting materials.
  • Carboxylation : Introduction of the ethoxycarbonyl group via ethyl chloroformate or similar reagents under basic conditions.
  • Purification : Crystallization from suitable solvents to obtain pure product.

Case Studies and Research Findings

StudyFindings
Ergün et al. (2004)Demonstrated that derivatives of tetrahydrocarbazole can be synthesized as precursors for ellipticine with significant anti-tumor activity .
Chakraborty & Roy (1991)Reported on the antibiotic properties of carbazole alkaloids derived from Murraya species .
Kondo et al. (1986)Investigated the cytotoxic effects of carbazole derivatives on various cancer cell lines .

Properties

IUPAC Name

8-ethoxycarbonyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-21-16(20)12-8-4-6-10-9-5-3-7-11(15(18)19)13(9)17-14(10)12/h3,5,7,12,17H,2,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSSTTBPDIPQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387801
Record name 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352549-26-9
Record name 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Reactant of Route 6
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.